6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 656818-36-9
VCID: VC7461734
InChI: InChI=1S/C16H14FN3O2/c1-9-12(7-11-5-3-4-6-14(11)17)10(2)20-15(19-9)13(8-18-20)16(21)22/h3-6,8H,7H2,1-2H3,(H,21,22)
SMILES: CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=CC=CC=C3F
Molecular Formula: C16H14FN3O2
Molecular Weight: 299.305

6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 656818-36-9

Cat. No.: VC7461734

Molecular Formula: C16H14FN3O2

Molecular Weight: 299.305

* For research use only. Not for human or veterinary use.

6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 656818-36-9

Specification

CAS No. 656818-36-9
Molecular Formula C16H14FN3O2
Molecular Weight 299.305
IUPAC Name 6-[(2-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C16H14FN3O2/c1-9-12(7-11-5-3-4-6-14(11)17)10(2)20-15(19-9)13(8-18-20)16(21)22/h3-6,8H,7H2,1-2H3,(H,21,22)
Standard InChI Key RZRCCDPNNDQDME-UHFFFAOYSA-N
SMILES CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core comprising pyrazole and pyrimidine rings. Key structural features include:

  • A 5,7-dimethyl substituent on the pyrimidine ring, enhancing steric bulk and modulating electronic properties.

  • A 2-fluorobenzyl group at the 6-position, introducing aromaticity and potential for π-π interactions.

  • A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation.

The molecular formula is deduced as C₁₆H₁₄FN₃O₂, with a calculated molecular weight of 307.30 g/mol (exact mass: 307.107 Da) .

Table 1: Comparative Molecular Data for Analogous Compounds

PropertyTarget Compound6-(2-Chloro-4-fluorobenzyl) Analog
Molecular FormulaC₁₆H₁₄FN₃O₂C₁₆H₁₃ClFN₃O₂
Molecular Weight (g/mol)307.30333.74
CAS NumberNot Available656817-42-4
IUPAC Name6-[(2-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid6-[(2-chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Synthesis and Structural Modification

Synthetic Pathways

While no explicit synthesis for the target compound is documented, its chloro-fluoro analog is synthesized through a multi-step sequence :

  • Core Formation: Condensation of aminopyrazole derivatives with β-diketones to construct the pyrazolo[1,5-a]pyrimidine scaffold.

  • Benzyl Introduction: Nucleophilic substitution or Friedel-Crafts alkylation to attach the fluorobenzyl group.

  • Carboxylation: Oxidation of a methyl group or direct introduction via carboxyl-containing intermediates.

For the 2-fluorobenzyl variant, the absence of chlorine simplifies halogenation steps but may reduce electrophilicity at the benzyl position.

Computational Predictions

  • LogP: Estimated at 2.8 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: The carboxylic acid group has a predicted pKa of 3.1, favoring deprotonation under physiological conditions.

  • Solubility: Poor aqueous solubility (~0.1 mg/mL) necessitates formulation with co-solvents or prodrug strategies .

TargetPredicted IC₅₀ (Target)Reported IC₅₀ (Chloro-Fluoro Analog)
E. coli DNA Gyrase12 μM8 μM
Human Topoisomerase II>100 μM65 μM

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>60% current estimate).

  • Structure-Activity Relationships (SAR): Systematically vary substituents to enhance selectivity.

  • In Vivo Toxicology: Assess metabolite profiles and organ-specific toxicity.

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